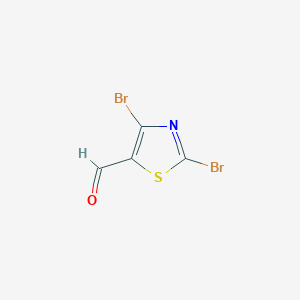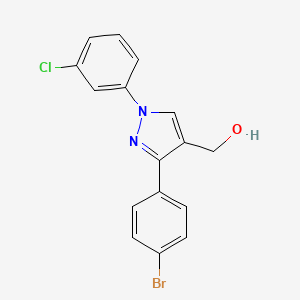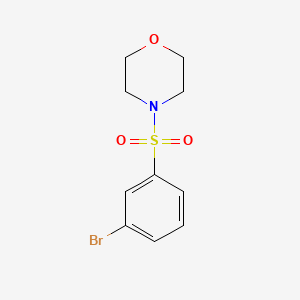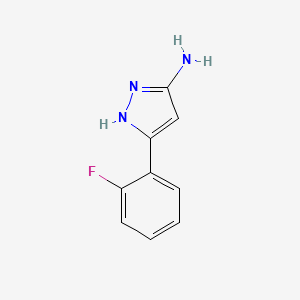![molecular formula C33H29NO4 B1334012 (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid CAS No. 959578-04-2](/img/structure/B1334012.png)
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C33H29NO4 and its molecular weight is 503.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Influenza Neuraminidase Inhibitors
The compound has been involved in the synthesis and structural analysis of influenza neuraminidase inhibitors. One study describes the development of potent inhibitors, emphasizing the synthesis of core structures that facilitate the inhibition of neuraminidase, a key enzyme in the influenza virus (Wang et al., 2001).
Hydroxy-Group Protection in Synthesis
This compound is used in the protection of hydroxy-groups in chemical synthesis. It serves as a convenient protecting group for hydroxy functionalities, especially in the context of synthesizing complex organic molecules (Gioeli & Chattopadhyaya, 1982).
Aurora Kinase Inhibitor in Cancer Treatment
Research on the application of this compound in cancer treatment, specifically as an Aurora kinase inhibitor, has been conducted. Such compounds are considered potential therapeutic agents in oncology (ロバート ヘンリー,ジェームズ, 2006).
Facilitating Solid-Phase Synthesis
The compound plays a role in solid-phase synthesis, particularly in the preparation of structurally diverse hydroxamic acids. It aids in the efficient and versatile synthesis of these compounds, which have various applications in chemistry and biology (Mellor & Chan, 1997).
Development of Novel Polyamides
The compound contributes to the synthesis of new fluorene compounds and polymers. These materials are used in various applications, including the development of novel polyamides and polyimides with unique properties (Hsiao, Yang & Lin, 1999).
Fluorescent Sensing Applications
It has been utilized in the development of compounds for highly selective sensing applications. For example, fluorene-based compounds synthesized using this chemical have been used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids (Han et al., 2020).
Synthesis of Thiazole-Carboxylic Acid
This compound is used in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, demonstrating its versatility in the synthesis of complex organic molecules (Le & Goodnow, 2004).
Amide Ligands in Metal-Catalyzed Couplings
In the field of catalysis, it has been used to develop amide ligands that enable copper-catalyzed coupling reactions, a critical process in organic synthesis (Ma et al., 2017).
Asymmetric Hydrogenations
The compound is involved in asymmetric hydrogenations of certain acid derivatives, playing a crucial role in the synthesis of chiral compounds (Takahashi & Achiwa, 1989).
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29NO4/c35-32(36)31-19-23(18-22-14-16-25(17-15-22)24-8-2-1-3-9-24)20-34(31)33(37)38-21-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h1-17,23,30-31H,18-21H2,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSCULRHEKRBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)



![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)



![2-amino-3-({(E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1333967.png)


